

A Head-to-Head Comparison of Mpro Inhibition: Olgotrelvir vs. Nirmatrelvir

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Olgotrelvir

Cat. No.: B15136762

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Researchers and drug development professionals now have a comprehensive guide comparing the SARS-CoV-2 main protease (Mpro) inhibition of two key antiviral compounds: **Olgotrelvir** and Nirmatrelvir. This guide provides a data-driven, objective comparison of their performance, supported by experimental data and detailed methodologies.

Executive Summary

Olgotrelvir, a next-generation oral antiviral, and Nirmatrelvir, the active component of Paxlovid, are both potent inhibitors of the SARS-CoV-2 Mpro, a critical enzyme for viral replication. While both compounds effectively target Mpro, they exhibit distinct profiles. **Olgotrelvir** is a dual inhibitor, targeting both Mpro and human cathepsin L, and is designed as a standalone therapy. Nirmatrelvir, a highly specific Mpro inhibitor, is co-administered with ritonavir to boost its pharmacokinetic profile. This guide delves into the quantitative differences in their Mpro inhibition and the experimental protocols used to determine these activities.

Data Presentation: Quantitative Comparison of Mpro Inhibition

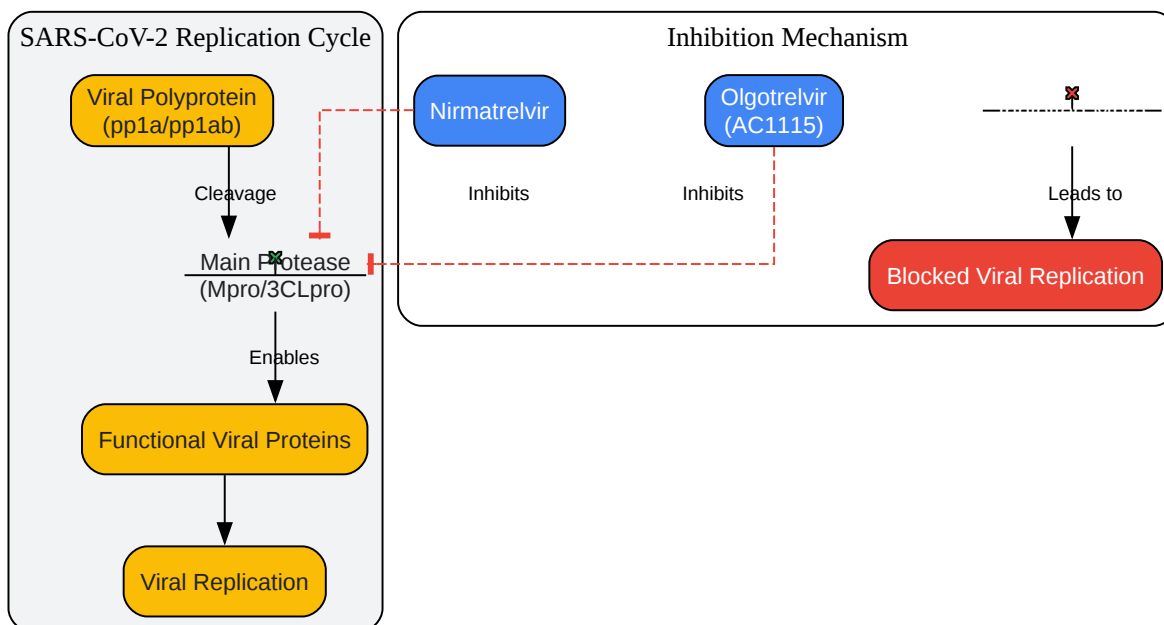
The following table summarizes the in vitro inhibitory activities of **Olgotrelvir**'s active form, AC1115, and Nirmatrelvir against the SARS-CoV-2 main protease.

Compound	Active Form	Target	Assay Type	Inhibitory Value (IC50/Ki)	SARS-CoV-2 Strain/Variant	Reference
Olgotrelvir	AC1115	Mpro	FRET Assay	IC50: 2.7 nM	WA-1	[1]
AC1115	Mpro	FRET Assay	IC50: 14.3 nM	Omicron	[1]	
Nirmatrelvir	Nirmatrelvir	Mpro	FRET Assay	Ki: 0.93 nM	Wildtype	[2]
Nirmatrelvir	Mpro	FRET Assay	Ki: 0.64 nM	P132H (Omicron)	[2]	
Nirmatrelvir	Mpro	FRET Assay	EC50: 74.5 nM	-	[3]	

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency. EC50 (half-maximal effective concentration) reflects the concentration needed to achieve 50% of the maximum antiviral effect in a cell-based assay. Direct comparison between IC50 and Ki should be made with caution as they are determined under different experimental assumptions.

Mechanism of Mpro Inhibition

Both **Olgotrelvir** (in its active form AC1115) and Nirmatrelvir are peptidomimetic inhibitors that target the catalytic cysteine residue (Cys145) in the active site of the SARS-CoV-2 Mpro. By binding to this crucial residue, they block the protease's ability to cleave the viral polyproteins, a process essential for viral replication.



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Mechanism of Mpro Inhibition by **Olgotrelvir** and Nirmatrelvir.

Experimental Protocols

The inhibitory activity of **Olgotrelvir** and Nirmatrelvir against SARS-CoV-2 Mpro is typically determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay. The following is a representative protocol synthesized from common methodologies.

Objective: To determine the IC₅₀ or K_i value of an inhibitor against SARS-CoV-2 Mpro.

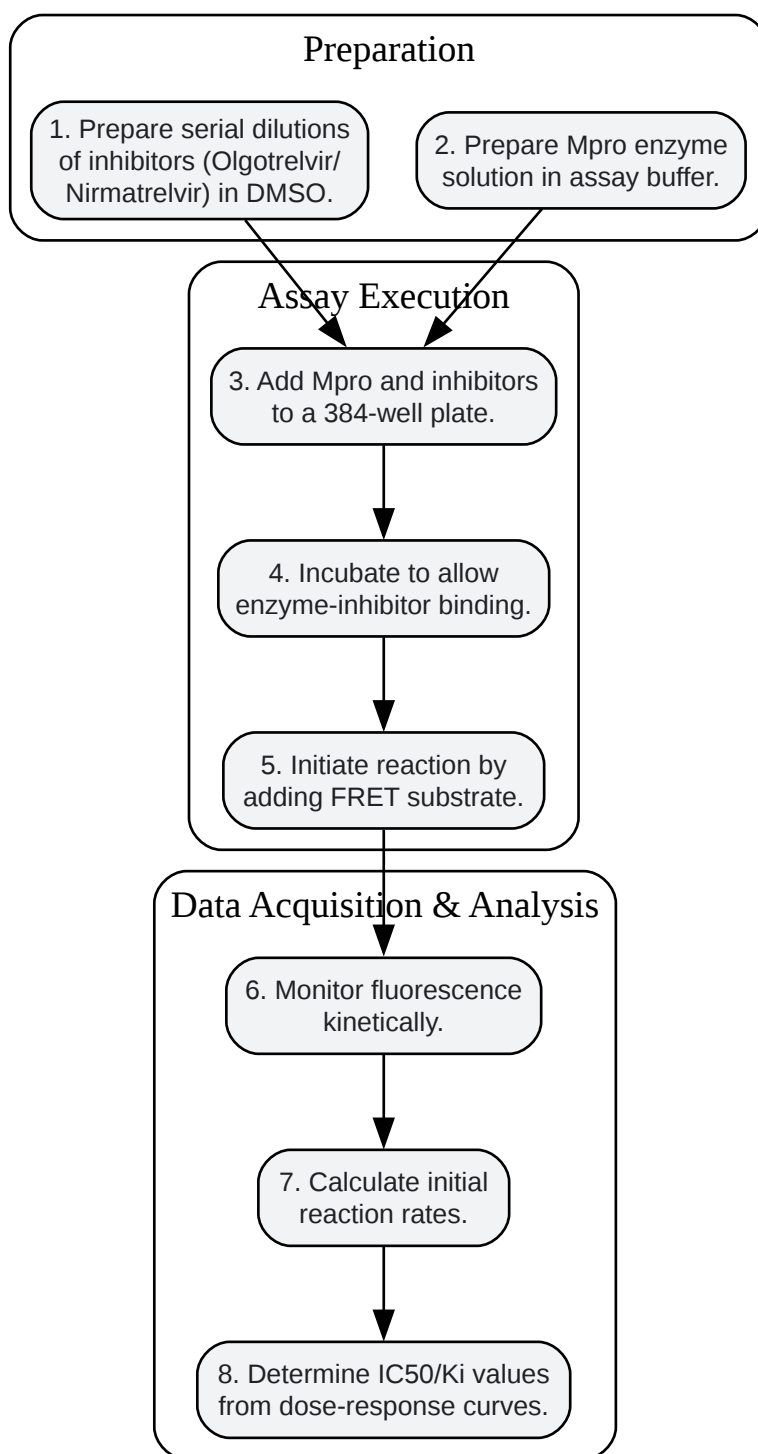
Materials:

- Recombinant SARS-CoV-2 Mpro enzyme
- FRET-based substrate with a fluorophore and a quencher flanking the Mpro cleavage sequence (e.g., Dabcyl-KTSAVLQ↓SGFRK-M(Edans)-NH₂)

- Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
- Test compounds (**Olgotrelvir**/AC1115 or Nirmatrelvir) dissolved in DMSO
- 384-well black plates
- Fluorescence plate reader

Procedure:

- **Compound Preparation:** A serial dilution of the test compounds is prepared in DMSO. These dilutions are then further diluted in the assay buffer to the desired final concentrations.
- **Enzyme and Inhibitor Incubation:** A solution of recombinant SARS-CoV-2 Mpro is prepared in the assay buffer. The Mpro solution is then added to the wells of the 384-well plate. Subsequently, the diluted test compounds are added to their respective wells. The plate is then incubated at room temperature for a specified period (e.g., 30 minutes) to allow for the binding of the inhibitor to the enzyme.
- **Reaction Initiation:** The enzymatic reaction is initiated by adding the FRET substrate to all wells.
- **Fluorescence Monitoring:** The fluorescence intensity in each well is monitored kinetically using a fluorescence plate reader with excitation and emission wavelengths appropriate for the specific FRET pair (e.g., excitation at 340 nm and emission at 490 nm for the Dabcyl/Edans pair). The increase in fluorescence over time is proportional to the Mpro activity, as cleavage of the substrate separates the fluorophore from the quencher.
- **Data Analysis:** The initial reaction rates are calculated from the linear phase of the fluorescence signal increase. The percent inhibition for each inhibitor concentration is calculated relative to a DMSO control (0% inhibition) and a control without enzyme (100% inhibition). The IC₅₀ values are then determined by fitting the percent inhibition data to a dose-response curve using a suitable nonlinear regression model. For K_i determination, the assay is performed at multiple substrate concentrations, and the data are fitted to appropriate enzyme inhibition models (e.g., Morrison equation for tight-binding inhibitors).



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Workflow for a FRET-based Mpro Inhibition Assay.

Conclusion

Both **Olgotrelvir** and Nirmatrelvir are highly potent inhibitors of the SARS-CoV-2 main protease. **Olgotrelvir**'s active form, AC1115, demonstrates low nanomolar IC₅₀ values against both the original and Omicron variants of Mpro. Nirmatrelvir exhibits sub-nanomolar to nanomolar K_i and EC₅₀ values. The choice between these inhibitors in a research or clinical context may depend on factors such as their broader mechanism of action (dual-inhibition for **Olgotrelvir**), pharmacokinetic properties, and the need for a boosting agent. The provided data and experimental framework offer a solid foundation for further comparative studies and the development of next-generation Mpro inhibitors.

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- To cite this document: BenchChem. [A Head-to-Head Comparison of Mpro Inhibition: Olgotrelvir vs. Nirmatrelvir]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15136762#comparing-olgotrelvir-and-nirmatrelvir-mpro-inhibition]

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